7-Iodo-3-methyl-1H-indazole
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Overview
Description
7-Iodo-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of an iodine atom at the 7th position and a methyl group at the 3rd position makes this compound unique and potentially useful in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3-methyl-1H-indazole can be achieved through various methods. One common approach involves the iodination of 3-methyl-1H-indazole using iodine or an iodine-containing reagent under specific conditions. Another method includes the cyclization of appropriate precursors in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-3-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
7-Iodo-3-methyl-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Iodo-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The iodine atom and the indazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-Methyl-1H-indazole: Lacks the iodine atom, which may result in different chemical and biological properties.
7-Iodo-1H-indazole: Lacks the methyl group at the 3rd position, which can affect its reactivity and biological activity.
7-Bromo-3-methyl-1H-indazole:
Uniqueness: 7-Iodo-3-methyl-1H-indazole is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7IN2 |
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Molecular Weight |
258.06 g/mol |
IUPAC Name |
7-iodo-3-methyl-2H-indazole |
InChI |
InChI=1S/C8H7IN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) |
InChI Key |
NWORWEDECIYYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NN1)I |
Origin of Product |
United States |
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